5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole
Description
BenchChem offers high-quality 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-chloro-3-methyl-1-(4-methylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGQBIQPLBQTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rational Synthesis and Process Optimization of 5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole
Executive Summary
The synthesis of 5-chloro-1-arylpyrazoles is a cornerstone methodology in the development of advanced agrochemicals and pharmaceuticals. The target compound, 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole , features a highly functionalizable C5-chloro handle and an electron-donating p-tolyl group. This specific substitution pattern makes it an ideal orthogonal building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper details a highly optimized, two-step synthetic workflow, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure high-fidelity reproducibility.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole scaffold is achieved through a controlled, two-stage sequence: a Knorr-type pyrazole condensation followed by a high-temperature deoxygenative chlorination.
Stage 1: Pyrazolone Core Assembly
The initial phase involves the condensation of p-tolylhydrazine with ethyl acetoacetate ()[1]. The causality of this reaction lies in the differential nucleophilicity of the hydrazine nitrogen atoms. The more nucleophilic terminal nitrogen ( NH2 ) attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic acyl substitution by the secondary amine onto the ester carbonyl extrudes ethanol, yielding the stable pyrazolone core: 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one.
Stage 2: Deoxygenative Chlorination
The critical transformation is the conversion of the pyrazolone to the 5-chloropyrazole. The choice of neat phosphorus oxychloride ( POCl3 ) as both reagent and solvent is deliberate ()[2]. The pyrazolone exists in a tautomeric equilibrium between its keto and enol forms. The enolic oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POCl3 to form a highly reactive O-phosphorodichloridate intermediate.
Critical Control Point: This reaction must be conducted in the absolute absence of N,N-dimethylformamide (DMF). The addition of DMF would trigger a Vilsmeier-Haack formylation, yielding the 4-carbaldehyde derivative instead of the pure 5-chloropyrazole ()[3]. The reaction is driven to completion by heating to 110 °C, which provides the necessary activation energy for the chloride ion to displace the phosphorodichloridate leaving group, thereby restoring aromaticity to the pyrazole ring.
Caption: Mechanistic pathway of the POCl3-mediated deoxygenative chlorination of pyrazolone.
Quantitative Reagent Data
The following tables summarize the optimized stoichiometry required for the two-step synthesis.
Table 1: Stage 1 - Pyrazolone Synthesis Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| p-Tolylhydrazine HCl | 158.63 | 1.00 | 15.86 g | Primary Nucleophile |
| Ethyl Acetoacetate | 130.14 | 1.05 | 13.66 g | Bis-Electrophile |
| Sodium Acetate | 82.03 | 1.00 | 8.20 g | Acid Scavenger |
| Ethanol (Absolute) | 46.07 | - | 100 mL | Solvent |
Table 2: Stage 2 - Chlorination Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Pyrazolone Intermediate | 188.23 | 1.00 | 18.82 g | Substrate |
| Phosphorus Oxychloride | 153.33 | 1.50 | 23.00 g | Chlorinating Agent / Solvent |
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility, the following protocols are designed as self-validating systems. Physical and visual cues are embedded within the steps to confirm the successful progression of the chemical transformations.
Protocol A: Synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one
-
Initiation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend p-tolylhydrazine hydrochloride (15.86 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) in 100 mL of absolute ethanol. Stir at room temperature for 15 minutes to liberate the free hydrazine base.
-
Addition: Add ethyl acetoacetate (13.66 g, 0.105 mol) dropwise over 10 minutes.
-
Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 3 hours.
-
Self-Validation (Phase Change): Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath. Validation: The successful formation of the pyrazolone is visually confirmed by the rapid precipitation of a crystalline solid, as the product is highly insoluble in cold ethanol.
-
Isolation: Filter the precipitate under vacuum, wash with 20 mL of ice-cold ethanol, and dry under a vacuum to afford the intermediate.
Protocol B: Synthesis of 5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole
-
Reagent Charging: In a rigorously dried 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a gas scrubber (to neutralize evolving HCl), add phosphorus oxychloride (23.00 g, 0.15 mol).
-
Substrate Addition: Slowly add the dry pyrazolone intermediate (18.82 g, 0.1 mol) in small portions. Causality: The addition is done portion-wise to control the initial exothermic reaction and manage the evolution of HCl gas.
-
Thermal Driving Force: Gradually raise the internal temperature to 60 °C and hold for 30 minutes to ensure complete formation of the phosphorodichloridate intermediate. Subsequently, raise the temperature to 110 °C and reflux for 2 hours ()[4].
-
Self-Validation (Gas Evolution): Validation: The reaction is deemed complete when the vigorous bubbling of HCl gas ceases, indicating the full consumption of the enol tautomer.
-
Quenching & Extraction: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing 150 mL of crushed ice/water. Causality: The ice water rapidly hydrolyzes the excess POCl3 into water-soluble phosphoric and hydrochloric acids. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO3 until the pH is neutral, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting oil can be vacuum distilled (e.g., 3 mm Hg at 100-110 °C) to yield the pure target compound.
Caption: Synthetic workflow for 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole.
References
-
ResearchGate. Synthetic pathway for the intermediate 1-aryl-5-chloro-3-methyl-pyrazole-4-carbaldehydes. Retrieved from:[Link]
-
Rasayan Journal of Chemistry. DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ARYL PYRAZOLE- INDANONE HYBRIDS. Retrieved from:[Link]
Sources
spectroscopic characterization of substituted pyrazole derivatives
Title: Spectroscopic Characterization of Substituted Pyrazole Derivatives: A Technical Guide for Structural Elucidation and Validation
Introduction
Substituted pyrazoles are a privileged class of nitrogen-containing heterocycles, ubiquitous in modern drug discovery due to their diverse biological activities, including kinase inhibition and antiproliferative effects[1][2]. However, the structural characterization of pyrazoles presents unique analytical challenges. Unsubstituted pyrazoles exhibit annular tautomerism, where rapid proton exchange between the N1 and N2 atoms averages the electronic environment of the C3 and C5 positions in solution[3]. When functionalized (e.g., via N-alkylation), this symmetry is broken, locking the tautomer but often resulting in a mixture of regioisomers.
This whitepaper provides an authoritative, in-depth guide to the . By integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we establish a self-validating analytical framework to unambiguously assign regiochemistry and confirm structural identity[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Foundation of Connectivity
NMR remains the most critical tool for elucidating the connectivity and spatial arrangement of pyrazole derivatives.
1D NMR (1H and 13C): The ¹H NMR spectrum of a pyrazole ring is highly dependent on its substitution pattern. In a 3,5-disubstituted pyrazole, the C4 proton typically appears as a distinct singlet in the aromatic region (δ 6.0–7.5 ppm)[4]. The N-H proton, if present, appears as a broad singlet far downfield (δ 10.0–13.0 ppm) due to hydrogen bonding and quadrupole relaxation, and will exchange with D₂O[3].
Table 1: Characteristic NMR Chemical Shifts for Pyrazole Derivatives
| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity / Diagnostic Notes |
| ¹H | C4-H | 6.0 - 7.5 | Singlet (if 3,5-disubstituted) or doublet |
| ¹H | N-H | 10.0 - 13.0 | Broad singlet; exchanges with D₂O |
| ¹H | N-CH₃ | 3.7 - 4.2 | Singlet; primary diagnostic for N1-alkylation |
| ¹³C | C3 / C5 | 135.0 - 150.0 | Quaternary or CH; distinct in locked tautomers |
| ¹³C | C4 | 105.0 - 115.0 | Highly shielded relative to C3/C5 carbons |
Causality in Regioisomer Differentiation (2D NMR): When a 3(5)-substituted pyrazole is N-alkylated, two distinct regioisomers (1,3-disubstituted and 1,5-disubstituted) can form. 1D NMR and LC-MS are insufficient for differentiation because the isomers possess identical masses and highly similar 1D chemical shifts[4]. Here, the application of 2D NMR is mandatory:
-
NOESY (Through-Space): Nuclear Overhauser Effect Spectroscopy identifies protons that are spatially close (< 5 Å). In a 1,5-disubstituted isomer, a strong NOE correlation will be observed between the N-alkyl protons and the substituent at the C5 position.
-
HMBC (Through-Bond): Heteronuclear Multiple Bond Correlation detects long-range (2-3 bond) ¹H-¹³C couplings. It confirms the covalent linkage by showing correlations between the N-alkyl protons and the adjacent C5 carbon[4].
-
Self-Validating Logic: The spatial proximity data (NOESY) must corroborate the through-bond connectivity data (HMBC) to definitively and safely assign the regioisomer.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) or Electron Impact (EI) is essential for confirming the exact mass and elemental composition of the synthesized pyrazole[1][3].
Fragmentation Pathways: Pyrazoles exhibit characteristic fragmentation patterns. A primary pathway involves the cleavage of the heterocyclic ring, often resulting in the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂)[5]. For halogenated derivatives (e.g., bromopyrazoles), the mass spectrum will display a characteristic isotopic pattern (e.g., a 1:1 doublet for ⁷⁹Br and ⁸¹Br)[5].
Causality of Stepped Collision Energy: When analyzing pyrazole derivatives via LC-MS/MS, employing a stepped Collision Energy (CE) profile (e.g., 10, 20, 40 eV) is a critical best practice. Bromine-carbon bonds or certain bulky N-substituents can be relatively labile. A stepped CE ensures that the low-energy scans capture the intact molecular ion [M+H]⁺, while the high-energy scans generate the diagnostic fragment ions within a single acquisition cycle, maximizing data density and preventing false negatives for labile groups[5].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides orthogonal validation of the functional groups present on the pyrazole scaffold.
-
N-H Stretch: A sharp or broad band between 3100–3300 cm⁻¹ indicates an unsubstituted pyrazole nitrogen. The disappearance of this band is a primary indicator of successful N-alkylation or N-arylation[3].
-
C=N and C=C Stretches: The skeletal vibrations of the pyrazole ring typically appear as multiple bands in the 1500–1600 cm⁻¹ region.
-
Substituent Groups: Nitrile (-C≡N) substituents yield a sharp, intense band near 2230 cm⁻¹, while ester or amide carbonyls appear between 1650–1750 cm⁻¹[3].
Experimental Protocol: A Self-Validating Workflow for N-Alkylation
The following is a standardized, step-by-step methodology for the synthesis and rigorous spectroscopic characterization of an N-alkylated pyrazole derivative[1][4].
Step 1: Synthesis and Purification
-
Dissolve the 3(5)-substituted pyrazole precursor (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃, 1.5 equiv) and stir at 0 °C for 15 minutes.
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise to maintain strict stoichiometric control and minimize over-alkylation.
-
Stir at room temperature until completion (monitored by TLC).
-
Purify the crude mixture via flash column chromatography to separate any formed regioisomers.
Step 2: LC-HRMS Analysis
-
Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol.
-
Inject onto a C18 column using a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) to elute hydrophobic compounds as sharp peaks.
-
Operate the ESI source in positive ion mode using a stepped CE (10, 20, 40 eV) to capture both the parent ion and diagnostic fragments[5].
Step 3: FTIR Acquisition
-
Place a neat sample (solid or liquid) onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ (minimum 32 scans). Confirm the absence of the N-H stretch (~3200 cm⁻¹) to validate alkylation.
Step 4: NMR Acquisition and Interpretation
-
Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆.
-
Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 256 scans) spectra.
-
Acquire 2D NOESY and HMBC spectra.
-
Validation Check: Map the NOE cross-peaks between the N-alkyl protons and the ring substituents. Cross-reference this spatial data with the 2-3 bond carbon couplings in the HMBC spectrum to definitively assign the structure as the 1,3- or 1,5-regioisomer[4].
Spectroscopic Workflow Visualization
Integrated spectroscopic workflow for the structural elucidation and regioisomer differentiation.
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0 | Benchchem [benchchem.com]
- 5. 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid | Benchchem [benchchem.com]
Rational Design and In Silico Validation of Pyrazole-Based Therapeutics: A Computational Workflow Guide
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including COX-2 inhibitors (celecoxib) and kinase inhibitors (ruxolitinib). Because of its unique hydrogen-bonding capabilities and tunable electronic properties, pyrazole derivatives are highly effective at engaging diverse protein targets. This whitepaper provides an in-depth, causality-driven technical guide for conducting rigorous in silico molecular docking studies of pyrazole analogs. By establishing a self-validating computational pipeline, researchers can accurately predict binding affinities, navigate the complexities of pyrazole tautomerism, and accelerate hit-to-lead optimization.
The Mechanistic Basis of Pyrazole Target Engagement
To computationally model pyrazole interactions, one must first understand the fundamental physical chemistry of the heterocycle. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms.
The Causality of Binding: The adjacent nitrogens endow the pyrazole ring with a dual nature: the pyrrole-like nitrogen (NH) acts as a strong hydrogen bond donor, while the pyridine-like nitrogen (N) acts as a hydrogen bond acceptor. This push-pull hydrogen bonding capacity allows pyrazoles to anchor deeply into the highly conserved hinge regions of kinases (e.g., VEGFR-2, Aurora A, CDK2) or the hydrophobic pockets of viral enzymes 1.
The Tautomerism Challenge: A critical, often overlooked variable in in silico studies is annular tautomerism (1H-pyrazole vs. 2H-pyrazole). The position of the proton dynamically shifts between the two nitrogens in aqueous solution 2. In molecular docking, failing to sample both tautomeric states can lead to false negatives, as the hydrogen bond donor/acceptor vectors are inverted. For example, in studies targeting the T. cruzi proteasome, both equally populated tautomers must be docked to accurately identify the binding mode within the β4/β5 subunit interface 3.
Target Selection and Preparation Protocol
A docking simulation is only as reliable as the receptor model. The following step-by-step methodology ensures the protein is biologically relevant and structurally sound.
Step 1: Structural Acquisition & Curation
-
Action: Retrieve high-resolution X-ray crystal structures (resolution < 2.5 Å) from the Protein Data Bank (e.g., PDB ID: 2QU5 for VEGFR-2, 2VTO for CDK2).
-
Causality: High-resolution structures minimize coordinate errors in the amino acid side chains, ensuring the active site geometry is experimentally accurate rather than computationally inferred.
Step 2: Processing & Solvent Management
-
Action: Strip non-catalytic water molecules, co-crystallized buffers, and cryoprotectants.
-
Causality: Bulk water impedes ligand entry in rigid-receptor docking. However, tightly bound, bridging water molecules in the kinase hinge region must be retained if they mediate critical pyrazole-protein hydrogen bond networks.
Step 3: Protonation State Assignment (pH 7.4)
-
Action: Use tools like PROPKA to calculate the pKa of titratable residues (Asp, Glu, His, Lys) and assign their protonation states at physiological pH.
-
Causality: The ionization state of active site residues strictly dictates whether the incoming pyrazole ring will act as an H-bond donor or acceptor. An incorrectly protonated Histidine can artificially repel a pyrazole ligand, destroying the predictive value of the model.
Step 4: Restrained Energy Minimization
-
Action: Perform a restrained minimization using a modern force field (e.g., OPLS4 or AMBER).
-
Causality: This relieves steric clashes introduced by the addition of hydrogen atoms without distorting the experimentally validated heavy-atom backbone.
Ligand Preparation and Conformational Sampling Protocol
Preparing the pyrazole analogs requires rigorous attention to 3D geometry and electronic distribution 1.
Step 1: 2D to 3D Conversion & Charge Assignment
-
Action: Convert 2D SMILES or SDF files into 3D geometries. Assign partial atomic charges (e.g., Gasteiger or RESP charges).
-
Causality: Accurate partial charges are mathematically required for the docking algorithm to calculate the Coulombic (electrostatic) binding energy.
Step 2: Tautomer and Stereoisomer Generation
-
Action: Generate all possible tautomers and stereoisomers for each pyrazole derivative within a pH range of 7.0 ± 2.0.
-
Causality: Because the energy barrier for pyrazole tautomerization is low, the protein's active site will thermodynamically select the most complementary tautomer. Generating these states a priori ensures the docking algorithm has access to the biologically active conformer.
Step 3: Ligand Minimization
-
Action: Minimize the ligand structures using the MMFF94 force field.
-
Causality: Minimization relaxes the ligand into its lowest-energy conformation, preventing artificially high internal strain energies from skewing the final docking score.
Molecular Docking Workflow & Self-Validation
To ensure the trustworthiness of the computational pipeline, this protocol is designed as a self-validating system .
Step 1: Receptor Grid Generation
-
Action: Define a bounding box (grid) centered on the co-crystallized native ligand.
-
Causality: The grid dimensions must be carefully calibrated. If the box is too small, extended pyrazole analogs will be artificially truncated; if too large, the algorithm wastes computational cycles sampling irrelevant allosteric pockets.
Step 2: Protocol Self-Validation (Crucial Step)
-
Action: Before screening novel analogs, re-dock the native, co-crystallized ligand into the generated grid using the chosen algorithm (e.g., AutoDock Vina, Glide).
-
Causality: The system validates itself only if the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental X-ray conformation is strictly < 2.0 Å (ideally < 1.0 Å) [[4]](). If the RMSD exceeds this threshold, the grid parameters or protonation states are flawed and must be recalibrated.
Step 3: Conformational Search & Scoring
-
Action: Execute the docking simulation for the prepared pyrazole library. The scoring function evaluates poses based on van der Waals forces, hydrogen bonding, and desolvation penalties.
Figure 1: Comprehensive in silico molecular docking workflow for pyrazole-based ligands.
Quantitative Analysis & Scoring Profiles
The efficacy of pyrazole derivatives has been extensively validated across multiple therapeutic targets. The table below summarizes quantitative binding energies and key interactions from recent in silico studies, demonstrating the broad-spectrum utility of the pyrazole pharmacophore.
| Inhibitor | Target Protein | PDB ID | Binding Energy | Key Interacting Residues | Reference |
| Pyrazole Deriv. 1b | VEGFR-2 (Kinase) | 2QU5 | -10.09 kJ/mol | Not specified | 1, 5 |
| Pyrazole Deriv. 1d | Aurora A (Kinase) | 2W1G | -8.57 kJ/mol | Not specified | 1, 5 |
| Pyrazole Deriv. 2b | CDK2 (Kinase) | 2VTO | -10.35 kJ/mol | Ile10, Lys20, Lys89, Asp145 | 5 |
| Pyrazolone Deriv. 1b | ZIKV NS5 MTase | N/A | -6.23 kcal/mol | Lys105, His110, Val132 | 6 |
(Note: Energy units [kJ/mol vs kcal/mol] vary based on the specific docking software and scoring function utilized in the respective literature).
Post-Docking Validation: Molecular Dynamics (MD)
Molecular docking provides a static snapshot of binding affinity. However, biological systems are highly dynamic. To validate the docking results, the top-scoring pyrazole-protein complexes must be subjected to Molecular Dynamics (MD) simulations.
Running MD simulations for 100 to 1000 ns allows researchers to evaluate the interaction stability over time 7. By calculating the RMSD of the ligand trajectory and analyzing the persistence of the pyrazole-mediated hydrogen bonds, computational scientists can account for induced-fit conformational changes and solvent effects that static docking algorithms inherently ignore. Only pyrazole analogs that maintain stable trajectories and persistent hydrogen-bond networks throughout the MD simulation should be advanced to in vitro synthesis and biological evaluation.
References
-
PMC (NIH). "In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics."[Link]
-
Taylor & Francis. "Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents." [Link]
-
PMC (NIH). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors."[Link]
-
ASM Journals. "Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas' Disease."[Link]
-
Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism."[Link]
-
SCIRP. "In Silico and in Vitro Analysis of Pyrazolone Derivatives against Zika Virus and Identification of Potential NS5 Methyltransferase Inhibitors by Molecular Docking."[Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Pyrazole Derivatives as Anticancer Agents: A Technical Whitepaper
Prepared by: Senior Application Scientist, Oncology Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The relentless progression of oncology drug resistance necessitates the continuous discovery of novel, highly selective antineoplastic agents. In recent years, the pyrazole ring has emerged as a privileged pharmacophore in medicinal chemistry. Its unique electronic properties and hydrogen-bonding capabilities allow it to act as a highly potent scaffold for multi-targeted therapies. This whitepaper provides an in-depth technical analysis of the rational design, mechanistic pathways, and self-validating experimental protocols required to develop and validate novel pyrazole derivatives as next-generation anticancer agents.
The Pyrazole Scaffold: A Privileged Pharmacophore
Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms [1]. From a structural biology perspective, this motif is highly versatile. The pyrrole-like nitrogen acts as a strong hydrogen bond donor, while the pyridine-like nitrogen serves as an acceptor.
The Causality of Binding: This dual capability perfectly mimics the adenine ring of adenosine triphosphate (ATP). Consequently, pyrazole derivatives can anchor deeply within the highly conserved hinge region of oncogenic kinases (such as EGFR, VEGFR-2, and CDKs), displacing ATP and halting oncogenic phosphorylation cascades [2]. Furthermore, appropriate substitution on different positions of the pyrazole ring can significantly enhance tumor selectivity and metabolic stability, making it an ideal core for lead optimization[1].
Mechanistic Pathways: Multi-Targeted Kinase and Tubulin Inhibition
A major advantage of the pyrazole core is its amenability to functionalization into multi-targeted agents, mitigating the risk of rapid tumor resistance.
-
EGFR and VEGFR-2 Dual Inhibition: Overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) drives tumor proliferation and angiogenesis. Fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines, have demonstrated exceptional efficacy in simultaneously blocking these pathways[2].
-
Tubulin Depolymerization: Beyond kinases, specific pyrazole derivatives disrupt microtubule dynamics. By directly binding to the α/β-tubulin dimer, these compounds cause molecular distortion that results in the disassembly of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis [3].
Mechanism of action of pyrazole derivatives inhibiting EGFR/VEGFR-2 and downstream MAPK/PI3K pathways.
Structure-Activity Relationship (SAR) & Quantitative Efficacy
Rational drug design relies on SAR to optimize potency. For instance, the addition of electron-donating groups (e.g., p-methyl) on terminal aromatic rings enhances hydrophobic interactions within the kinase active site, while free carbonyl groups provide essential H-bonding [2].
Below is a quantitative summary of recent highly potent pyrazole derivatives compared to clinical standards:
| Compound Designation | Structural Class | Primary Target / Cell Line | IC₅₀ Value (μM) | Mechanism of Action | Reference |
| Compound 3 | Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | EGFR (HEPG2) | 0.06 | ATP-competitive kinase inhibition | [2] |
| Compound 9 | Dihydropyrano[2,3-c]pyrazole | VEGFR-2 (HEPG2) | 0.22 | Anti-angiogenic kinase inhibition | [2] |
| Compound 6J | Pyrazole Hybrid | NCI-60 (Renal/Ovarian) | ~Moderate | Cell cycle arrest | [4] |
| P3C.1 / P3C.2 | Novel Pyrazole Derivative | MAPK (MDA-MB-231) | Active | ROS generation & Apoptosis | [5] |
| Erlotinib (Control) | Quinazoline Derivative | EGFR | 0.20 | Reference standard | [2] |
| Sorafenib (Control) | Biaryl Urea | VEGFR-2 | 0.03 | Reference standard | [2] |
End-to-End Experimental Methodologies (Self-Validating Protocols)
To ensure absolute trustworthiness and reproducibility, our laboratory employs self-validating experimental systems. Every assay includes orthogonal validation steps to ensure that observed biological effects are mechanistically sound and not artifactual.
End-to-end drug discovery workflow for novel pyrazole-based anticancer agents.
Protocol 1: Multi-Step Synthesis of Fused Pyrazolo-Pyrimidines
Objective: Synthesize high-purity pyrazolo[3,4-d]pyrimidine derivatives.
-
Core Formation: React (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with urea or thiourea in glacial acetic acid[2].
-
Cyclization: Induce 1,6-intramolecular dipolar cyclization via continuous reflux for 8-10 hours.
-
Purification & Validation: Purify via column chromatography (silica gel, dichloromethane/methanol). Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Scientific Rationale & Causality: Glacial acetic acid is chosen as the solvent because it provides the necessary acidic protons to activate the carbonyl carbon, facilitating the nucleophilic β-attack on the C=C moiety. The use of urea/thiourea dictates the final functionalization (oxygen vs. sulfur), directly impacting the H-bond network in the target kinase[2].
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Quantify the IC₅₀ of pyrazole derivatives against recombinant EGFR/VEGFR-2.
-
Incubation: Incubate 10 ng of recombinant kinase with varying concentrations of the pyrazole derivative (0.01 μM to 100 μM) in a 384-well plate for 15 minutes.
-
Reaction: Initiate the kinase reaction by adding 10 μM ATP and 0.2 μg/μL of the specific peptide substrate. Incubate for 60 minutes at room temperature.
-
Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Measure luminescence.
-
Scientific Rationale & Causality (Self-Validation): Measuring the production of ADP rather than the depletion of ATP creates a positive-readout assay. This significantly increases the signal-to-background ratio. The system is self-validating: we calculate the Z'-factor for every plate using Erlotinib (positive control) and DMSO (negative control). A Z'-factor > 0.6 confirms the assay's robustness and guarantees that the observed IC₅₀ values are true biochemical reflections of target engagement [6].
Protocol 3: Cytotoxicity and Apoptosis Analysis (Flow Cytometry)
Objective: Determine if the observed cytotoxicity in MDA-MB-231 cells is driven by apoptosis or non-specific necrosis.
-
Treatment: Seed MDA-MB-231 cells at 1×10⁵ cells/well. Treat with the pyrazole derivative at its calculated IC₅₀ concentration for 48 hours[5].
-
Harvest & Stain: Trypsinize cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Acquisition: Analyze via flow cytometry, capturing at least 10,000 events per sample.
-
Scientific Rationale & Causality: Standard MTT assays only measure metabolic viability, which can be confounded by cell cycle arrest. By utilizing Annexin V-FITC (which binds to externalized phosphatidylserine, an early apoptosis marker) alongside PI (which only enters cells with compromised membranes, indicating late apoptosis/necrosis), this protocol establishes definitive causality. It proves that the pyrazole compound actively triggers programmed cell death rather than acting as a non-specific toxin [5].
Conclusion
The discovery of novel pyrazole derivatives represents a cornerstone of modern targeted cancer therapy. By rigorously applying structure-activity relationship principles and validating through robust, high-throughput biochemical and cellular assays, researchers can engineer highly selective kinase inhibitors and tubulin disruptors. Maintaining strict self-validating protocols ensures that these promising lead compounds can successfully bridge the gap from benchtop synthesis to in vivo efficacy.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents International Journal of Molecular Sciences (via NCBI PMC) URL:[Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Frontiers in Chemistry URL:[Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity European Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents Polycyclic Aromatic Compounds (via Taylor & Francis) URL:[Link]
-
Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways Oncology Research URL:[Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways [techscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Advanced Protocol for Vilsmeier-Haack Chloroformylation of Pyrazolones: Mechanistic Insights and Workflow
Executive Summary
The pyrazole ring is a privileged structural motif in medicinal chemistry, frequently embedded in antiviral, antitumor, and antimicrobial agents[1]. The Vilsmeier-Haack (VH) chloroformylation of pyrazolones is a highly versatile and efficient synthetic strategy used to generate 5-chloro-4-formylpyrazoles. These bifunctional compounds serve as critical biselectrophilic building blocks for the synthesis of complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazoloquinolines[2][3].
This application note details the mechanistic rationale, optimized stoichiometry, and a self-validating experimental protocol for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Mechanistic Rationale & Causality
The Vilsmeier-Haack reaction traditionally serves as a formylation method for electron-rich aromatic systems. However, when applied to pyrazolones, the reagent exhibits a dual reactivity profile: formylation at the C4 position and chlorination at the C5 position [4].
-
Tautomeric Activation: Pyrazolones exist in a dynamic tautomeric equilibrium (CH, OH, and NH forms). Under VH conditions, the enol (OH) tautomer is the reactive species, presenting a highly nucleophilic C4 carbon and an exchangeable C5 hydroxyl group[5].
-
Complexation (The Vilsmeier Reagent): N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent)[4]. This step is highly exothermic and must be conducted at 0 °C to prevent the thermal degradation of the iminium species.
-
Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich C4 position of the pyrazolone enol, forming a C4-formylated intermediate.
-
Nucleophilic Substitution (Chlorination): The excess POCl₃ in the reaction mixture drives the nucleophilic substitution of the C5-hydroxyl group with a chloride ion. This step has a high activation energy barrier, necessitating elevated temperatures (90–100 °C) to reach completion[6].
-
Hydrolysis: Quenching the reaction in ice-water hydrolyzes the iminium intermediate, liberating the final C4-carbaldehyde and neutralizing the excess POCl₃[4].
Workflow Visualization
Mechanistic workflow of the Vilsmeier-Haack chloroformylation of pyrazolones.
Experimental Protocol
Table 1: Reaction Parameters & Stoichiometry
Note: The use of an excess of POCl₃ (7.0 eq) is a deliberate causal choice. It acts not only as the chlorinating agent for the C5 position but also as a solvent medium to maintain fluidity during the reflux stage[6].
| Reagent / Parameter | Equivalents | Amount (5 mmol scale) | Role in Workflow |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1.0 eq | 0.88 g | Starting Substrate |
| N,N-Dimethylformamide (DMF) | 3.0 eq | 1.15 mL | Vilsmeier precursor / Solvent |
| Phosphorus oxychloride (POCl₃) | 7.0 eq | 3.20 mL | Vilsmeier precursor / Chlorinating agent |
| Temperature Profile | N/A | 0 °C → 90-100 °C | Controls complexation, drives chlorination |
| Reaction Time | N/A | 1.5 - 2.0 hours | Ensures complete conversion |
Step-by-Step Execution
Step 1: Preparation of the Vilsmeier Reagent
-
Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure all glassware is oven-dried, as the Vilsmeier reagent is moisture-sensitive.
-
Add DMF (1.15 mL, 15 mmol) to the flask and cool to 0 °C using an ice-water bath.
-
Add POCl₃ (3.20 mL, 35 mmol) dropwise over a period of 15–20 minutes with continuous stirring[6].
-
Maintain the reaction mixture at 0 °C for an additional 20 minutes to ensure the complete formation of the chloromethyleneiminium complex.
Step 2: Substrate Addition and Chloroformylation
-
To the cold, stirring Vilsmeier complex, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol) portion-wise[6].
-
Remove the ice bath and allow the mixture to gradually warm to room temperature.
-
Attach a reflux condenser and heat the reaction mixture in an oil bath at 90–100 °C for 1.5 to 2 hours[6]. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).
Step 3: Quenching and Hydrolysis
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture over 40–50 g of crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas. Perform strictly inside a fume hood.
-
Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium intermediate into the aldehyde[4].
Step 4: Isolation and Purification
-
Filter the resulting precipitated solid under vacuum.
-
Wash the filter cake thoroughly with cold distilled water to remove residual acid and DMF.
-
Dry the crude product and recrystallize from hot ethanol to yield pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Self-Validation System (Analytical Checkpoints)
To guarantee scientific integrity, the success of the protocol must be verified using a self-validating matrix. If the chlorination at C5 fails, the IR spectrum will show a broad OH stretch, and the ¹³C NMR will lack the characteristic C-Cl peak at ~133.4 ppm. If the formylation fails, the distinct 9.95 ppm aldehyde proton in ¹H NMR will be absent.
Table 2: Analytical Self-Validation Checkpoints
| Analytical Method | Diagnostic Markers | Expected Observation |
| Yield & State | Physical Appearance | 75–80% yield; Reddish-brown to pale yellow needles[1][6] |
| Melting Point | Phase Transition | 140 – 142 °C[1] |
| FT-IR (KBr) | Functional Groups | ~1678 cm⁻¹ (C=O str.), ~2830, 2776 cm⁻¹ (CHO str.)[1] |
| ¹H NMR (CDCl₃) | Proton Environments | δ 9.95 (s, 1H, CHO), 7.49–7.51 (m, 5H, Ar-H), 2.51 (s, 3H, CH₃)[1] |
| ¹³C NMR (CDCl₃) | Carbon Environments | δ 183.8 (CHO), 151.7 (C-3), 133.4 (C-5), 117.4 (C-4), 13.8 (CH₃)[1] |
References
-
Recent Advances in Synthesis and Properties of Pyrazoles, MDPI,[Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, ResearchGate, [Link]
-
Synthesis and Antitumor Activity of Some Pyrazole Derivatives, Asian Journal of Chemistry,[Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION, IJPCBS,[Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, MDPI,[Link]
-
On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool, ResearchGate,[Link]
Sources
Application Note: High-Throughput Screening Assays for Pyrazole-Based Kinase Inhibitors
Introduction & Mechanistic Rationale
The pyrazole ring has emerged as a privileged scaffold in the design of targeted protein kinase inhibitors (PKIs)[1]. From a structural biology perspective, the pyrazole moiety acts as a highly effective bioisostere for the adenine ring of ATP. The nitrogen atoms within the pyrazole core serve as critical hydrogen bond donors and acceptors, anchoring the inhibitor directly to the hinge region of the kinase catalytic domain[1][2].
However, identifying potent pyrazole-based hits from a high-throughput screening (HTS) library requires overcoming significant biochemical hurdles. Because these compounds are typically ATP-competitive, they must compete with high intracellular ATP concentrations (1–5 mM) in physiological settings. Consequently, modern drug discovery prioritizes inhibitors with not just low half-maximal inhibitory concentrations ( IC50 ), but also favorable binding kinetics—specifically, a slow off-rate ( koff ) and prolonged target residence time[3].
Fig 1: Self-validating high-throughput screening cascade for pyrazole-based kinase inhibitors.
Experimental Protocols
Protocol 1: Primary HTS via TR-FRET Kinase Binding Assay
Causality & Logic: TR-FRET is the gold standard for primary HTS due to its homogeneous (no-wash) nature and extreme sensitivity. By utilizing a long-lifetime Terbium (Tb) fluorophore, we introduce a time delay before measuring emission, which completely eliminates short-lived background autofluorescence common in pyrazole libraries[5][6]. This assay measures the displacement of a fluorescent tracer from the ATP-binding site, allowing for precise kinetic profiling[3].
Materials:
-
Recombinant Kinase Domain (e.g., CDK2, WEE1, or LIMK1)[2][3][5]
-
Tb-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive probe)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 4-point or 10-point 10-fold serial dilution of pyrazole test compounds in 100% DMSO[3]. Transfer 100 nL of each to a black 384-well low-volume microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.
-
Tracer/Antibody Mix: Prepare a solution containing 30 nM Kinase Tracer and 2 nM Tb-labeled antibody in Assay Buffer. Add 5 µL to each well.
-
Kinase Addition: Prepare a 2X kinase solution (e.g., 0.2 nM final concentration) in Assay Buffer. Add 5 µL to initiate the binding reaction.
-
Incubation: Seal the plate and incubate at room temperature (20–25°C) for 60 minutes to allow the system to reach equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excite at 340 nm; measure emission at 495 nm (Tb donor) and 665 nm (Tracer acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the IC50 or Kd using a 4-parameter logistic regression.
Protocol 2: Orthogonal Validation via ADP-Glo™ Kinase Assay
Causality & Logic: While TR-FRET confirms binding, it does not confirm functional silencing. The ADP-Glo assay is a universal, luminescent method that directly quantifies the amount of ADP produced during the kinase reaction[4][7]. It is highly resistant to fluorescent interference and provides a direct measurement of enzymatic inhibition, making it the perfect orthogonal validation tool[2][8].
Fig 2: Mechanism of ATP-competitive pyrazole inhibition and ADP-Glo detection logic.
Materials:
-
Recombinant Kinase and specific lipid/peptide Substrate
-
Ultra-pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
Step-by-Step Methodology:
-
Kinase Reaction Assembly: In a solid white 384-well plate, combine 2 µL of pyrazole compound (diluted in buffer with 1% DMSO), 2 µL of Kinase/Substrate mix, and 1 µL of ATP. Ensure the ATP concentration is set near its Km for the specific kinase to accurately assess competitive inhibition.
-
Primary Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This crucial step stops the kinase reaction and completely depletes any unconsumed ATP, leaving only the generated ADP[7]. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the remaining ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the newly formed ATP. Incubate for 30 minutes.
-
Detection: Measure luminescence using a multimode plate reader (integration time: 0.5–1 second per well).
-
Data Analysis: Calculate percentage enzyme activity relative to DMSO controls. Lower luminescence correlates with lower ADP production, indicating successful kinase inhibition[2].
Data Presentation: Comparative Profiling of Pyrazole Hits
To illustrate the necessity of this dual-assay approach, the following table summarizes quantitative data for validated pyrazole-based kinase inhibitors across both TR-FRET and ADP-Glo platforms. Discrepancies between binding affinity and functional inhibition highlight the importance of orthogonal screening.
| Compound | Target Kinase | TR-FRET Binding ( IC50 / Kd ) | ADP-Glo Functional ( IC50 ) | Selectivity & Notes |
| AT7519 (Reference) | CDK2 | ~10 - 210 nM | 15.0 nM | Multi-CDK inhibitor; strong hinge binding via pyrazole NH[2]. |
| Compound 9 | CDK2 | Not Determined | 960 nM | Synthesized pyrazole derivative; validated via ADP-Glo[2]. |
| AZD1775 | WEE1 | < 10 nM | 12.0 nM | Potent pyrazolopyrimidinone; high lipophilic efficiency[5]. |
| Macrocycle 8a | BMPR2 | 83.5 nM ( Kd ) | 461 nM | Discrepancy between binding affinity and functional inhibition[4]. |
| LIJTF500025 (10) | LIMK1 | 4.2 nM | 5.1 nM | Type-III allosteric inhibitor; prolonged residence time[3]. |
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
- Comparative Validation of Bioactivity Assays for Pyrazole-Based Kinase Inhibitors Source: Benchchem URL
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Medicinal Chemistry Letters URL
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: PubMed / Molecules URL
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL
- Application Notes and Protocols for High-Throughput TR-FRET Kinase Binding Source: Benchchem URL
- Repurposing of the RIPK1 selective benzo[1,4]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor Source: bioRxiv URL
- Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy Source: PMC / NIH URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
RP-HPLC method development for pyrazole derivative analysis
Application Note: RP-HPLC Method Development and Validation for Pyrazole Derivatives
Executive Summary
Pyrazole derivatives (e.g., apixaban, celecoxib, and various kinase inhibitors) represent a critical scaffold in modern drug discovery. However, their amphoteric nature complicates chromatographic separation. This application note provides a comprehensive, Quality by Design (QbD)-driven protocol for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method development and validation. By prioritizing mechanistic causality and building a self-validating system, this guide ensures robust, reproducible analytical workflows for researchers and drug development professionals.
Mechanistic Insights: The Chromatographic Behavior of Pyrazoles
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms: a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen. This unique electronic structure results in complex tautomerism and pH-dependent ionization.
Causality in Column and Mobile Phase Selection: If the mobile phase pH approaches the pKa of the pyrazole derivative, the molecule exists in a state of partial ionization. The basic nitrogen can engage in secondary electrostatic interactions with unreacted, ionized silanols ( SiO− ) on the silica stationary phase. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of peak splitting and severe tailing[1]. To mitigate this, methods must employ end-capped C18 columns and an acidic mobile phase (pH 3.0–4.0) to fully protonate the silanols, thereby shutting down secondary interactions and ensuring Gaussian peak symmetry.
Quality by Design (QbD) Workflow
Traditional trial-and-error method development is inefficient and prone to failure during transfer. Implementing a QbD approach—as demonstrated in the [2]—allows analysts to define a Method Operable Design Region (MODR). By systematically varying Critical Method Parameters (CMPs) such as flow rate, pH, and organic modifier ratio, we establish a robust design space.
Figure 1: QbD workflow for RP-HPLC method development of pyrazole derivatives.
Experimental Protocol & Self-Validating System
To ensure trustworthiness, this protocol is designed as a self-validating system. Analysis cannot proceed unless the System Suitability Test (SST) criteria are met, acting as an automated quality gatekeeper.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Mechanistic Rationale |
| Stationary Phase | Hypersil ODS C18 (250 × 4.6 mm, 5 µm) | Hydrophobic retention; end-capping prevents silanol interactions. |
| Mobile Phase | Methanol : 0.05M KH2PO4 (63.5 : 36.5 v/v) | Methanol provides optimal protic interactions for pyrazole rings. |
| Buffer pH | 3.0 (adjusted with orthophosphoric acid) | Suppresses silanol ionization ( pKa≈3.5−4.5 ), preventing tailing. |
| Flow Rate | 0.8 mL/min | Balances Van Deemter efficiency with rapid analysis time. |
| Detection | UV at 245 nm | Corresponds to the π−π∗ transition of the conjugated system. |
| Column Temp | 30°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Dissolve the required mass of KH2PO4 in HPLC-grade water to yield a 0.05M solution. Adjust the pH precisely to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Filtration & Degassing: Filter the buffer through a 0.45 µm regenerated cellulose membrane. Sonicate for 15 minutes. Causality: Dissolved gases outgas in the low-pressure zone of the pump head, causing flow rate fluctuations and baseline noise. Degassing ensures volumetric accuracy.
-
Standard Preparation: Accurately weigh the pyrazole standard and dissolve it in methanol to bypass aqueous solubility limits, yielding a 1 mg/mL stock. Dilute with the mobile phase to target working concentrations (e.g., 1.25–3.75 µg/mL)[3].
-
System Equilibration: Purge the HPLC system. Equilibrate the C18 column with the mobile phase for a minimum of 30 column volumes until the pressure ripple is < 1% and the UV baseline is flat.
-
System Suitability Testing (SST) - The Quality Gate: Inject the working standard in replicate (n=6). The system is validated for the run only if:
-
Theoretical Plates ( N ) > 2000
-
Tailing Factor ( Tf ) ≤ 1.5
-
Retention Time %RSD ≤ 2.0%
-
Peak Area %RSD ≤ 2.0%
-
Troubleshooting Logic
Even with QbD, column aging or matrix effects can induce peak distortion. The following logic tree dictates the corrective actions for pyrazole analysis.
Figure 2: Troubleshooting logic for resolving pyrazole peak tailing in RP-HPLC.
Method Validation to ICH Q2(R1) Standards
Following optimization, the method must be rigorously validated to ensure it is fit for its intended purpose, as outlined in [4].
Table 2: Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Linearity & Range | 5 concentration levels spanning 50% to 150% of the nominal target concentration. | Correlation coefficient ( R2 ) ≥ 0.999. |
| Precision (Repeatability) | 6 replicate injections of the 100% test concentration on the same day. | %RSD of peak area and retention time ≤ 2.0%. |
| Accuracy (Recovery) | Spiking standard into placebo matrix at 80%, 100%, and 120% levels (n=3 per level). | Mean recovery between 98.0% and 102.0%. |
| LOD & LOQ | Determined via signal-to-noise ratio method (S/N 3:1 for LOD; 10:1 for LOQ). | Matrix-dependent; typically LOQ < 10 ng/mL[4]. |
| Robustness | Deliberate micro-variations in pH (±0.2), Flow Rate (±0.1 mL/min), and Temp (±2°C). | No significant impact on SST parameters; %RSD ≤ 2.0%. |
By adhering to this protocol, analytical scientists can ensure the reliable, highly reproducible quantification of pyrazole derivatives, free from the chromatographic artifacts that typically plague nitrogen-rich heterocycles.
References
-
Shukla R, Chaudhari A, Patel P, Detholia K. "QbD-based RP-HPLC method development for quantitative computation of phase III composition comprising apixaban and clopidogrel." Journal of Applied Pharmaceutical Science. 2024;14(08):085–093. URL:[Link][5]
-
Assali M, Abualhasan M, Zohud N, Ghazal N. "RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine." International Journal of Analytical Chemistry. 2020;2020:1894907. URL:[Link][6]
-
Al-Shami NM, et al. "Comprehensive analysis of Aspirin and Apixaban: the development, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method." BMC Chemistry. 2023;17:152. URL:[Link][1]
Sources
- 1. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis and Deployment of Pyrazole-Based Ligands for Metal Catalysis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Homogeneous Catalysis
Executive Summary & Mechanistic Rationale
The development of robust, highly active transition metal catalysts is a cornerstone of modern pharmaceutical synthesis and materials science. Among the diverse array of nitrogen-based ligands, pyrazole derivatives have emerged as uniquely tunable scaffolds for stabilizing palladium, copper, and cobalt catalytic centers [1].
The causality behind the efficacy of pyrazole ligands lies in their electronic and steric versatility. The adjacent nitrogen atoms in the pyrazole ring provide a powerful bidentate or bridging coordination mode. The sp2 -hybridized nitrogen acts as a strong σ -donor, stabilizing high-oxidation-state intermediates (e.g., Pd(II) during oxidative addition), while the π -acceptor capabilities of the aromatic system help stabilize electron-rich, low-oxidation-state metals (e.g., Pd(0)) [2]. Furthermore, the introduction of bulky substituents (such as tert-butyl or rigid xanthene backbones) at the 3- and 5-positions of the pyrazole ring forces steric crowding around the metal center. This steric pressure thermodynamically drives the reductive elimination step, which is often the rate-limiting bottleneck in cross-coupling cycles [3].
This application note provides a comprehensive, self-validating guide to the synthesis of bulky bis(pyrazolyl) ligands, their complexation with palladium, and their subsequent application in Suzuki-Miyaura cross-coupling reactions.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure synthetic integrity at every stage.
Protocol A: Synthesis of Bulky Bis(pyrazolyl) Ligands
Objective: Synthesize a bidentate bis(pyrazolyl) ligand via N-alkylation of a substituted pyrazole with a benzylic halide.
Materials:
-
Substituted pyrazole (e.g., 3,5-dimethylpyrazole or 3,5-di-tert-butylpyrazole) (2.1 eq)
-
Benzylic halide (e.g., methyl 4-(bromomethyl)benzoate) (1.0 eq)
-
Potassium carbonate ( K2CO3 ) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Deprotonation: In an oven-dried Schlenk flask under argon, dissolve the substituted pyrazole in anhydrous DMF (0.2 M). Add finely ground K2CO3 .
-
Causality: K2CO3 is a mild base sufficient to deprotonate the pyrazole N-H (pKa ~14.2), generating a highly nucleophilic pyrazolide anion without inducing solvent degradation.
-
-
Alkylation: Add the benzylic halide dropwise at room temperature. Stir the suspension vigorously for 12–18 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active benzylic halide spot confirms completion.
-
Workup: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer with diethyl ether ( 3×20 mL).
-
Causality: Diethyl ether is preferred over ethyl acetate here to minimize the extraction of DMF into the organic phase.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Validation Checkpoint 2 (NMR): Analyze the crude product via 1H NMR. A successful N-alkylation is confirmed by a distinct downfield shift of the benzylic CH2 protons from ~4.50 ppm (in the starting halide) to ~5.20–5.50 ppm in the bis(pyrazolyl) product [2].
Protocol B: Preparation of Bis(pyrazolyl)Palladium(II) Pre-catalysts
Objective: Coordinate the synthesized ligand to a Pd(II) center to form a stable pre-catalyst.
Step-by-Step Procedure:
-
Complexation: Dissolve the purified bis(pyrazolyl) ligand (1.0 eq) in anhydrous dichloromethane (DCM). Add PdCl2(COD) or Pd(OAc)2 (0.95 eq) to the solution.
-
Causality: Using a slight deficit of the palladium precursor ensures complete consumption of the expensive metal and simplifies purification, as unreacted ligand is easier to wash away.
-
-
Reaction: Stir at room temperature for 4 hours. The solution will typically transition from a dark brown/red to a clear yellow or orange solution, indicating successful ligand exchange.
-
Isolation: Concentrate the solution to ~2 mL and precipitate the complex by adding cold diethyl ether. Filter the resulting microcrystalline solid.
Protocol C: Suzuki-Miyaura Cross-Coupling Application
Objective: Utilize the Pd(II)-pyrazole complex to couple aryl halides with arylboronic acids.
Step-by-Step Procedure:
-
Setup: In a microwave reactor vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.3 mmol), and a base (e.g., CsF or K2CO3 , 2.0 mmol) [4].
-
Catalyst Addition: Add the bis(pyrazolyl)palladium(II) pre-catalyst (0.1–0.33 mol%).
-
Solvent: Add 2 mL of a 1:1 Ethanol/Water mixture or dry toluene, depending on substrate solubility.
-
Causality: The biphasic EtOH/Water system facilitates the dissolution of both the organic substrates and the inorganic base, accelerating the transmetalation step [1].
-
-
Reaction: Seal the vial and heat conventionally at 80–140 °C, or irradiate in a microwave reactor at 60 W (100 °C) for 10 minutes.
-
Validation Checkpoint 3: Cool to room temperature, extract with ethyl acetate, filter through a Celite pad to remove palladium black, and analyze the conversion via GC-MS.
Visualizing the Chemical Architecture
The following diagrams map the logical flow of the synthesis and the mechanistic cycle of the catalysis.
Workflow for the synthesis and complexation of bis(pyrazolyl) ligands.
Pyrazole-stabilized Palladium catalytic cycle in Suzuki-Miyaura coupling.
Quantitative Data & Comparative Analysis
The structural nature of the pyrazole ligand directly dictates the efficiency of the catalytic cycle. Table 1 summarizes the comparative performance of various pyrazole-based palladium systems in Suzuki-Miyaura cross-coupling.
Table 1: Catalytic Efficiency of Pyrazole-Based Palladium Complexes
| Catalyst Precursor | Ligand Type | Substrate (Ar-X) | Boronic Acid | Temp (°C) | Time (h) | Yield (%) |
| Bis(pyrazolyl)Pd(II) | Bulky Phenyl | Bromobenzene | Phenylboronic Acid | 140 | 4 | 98 |
| Bis(pyrazolyl)Pd(II) | Bulky t-Butyl | Bromobenzene | Phenylboronic Acid | 140 | 4 | 81 |
| Pyrazole-Tethered P,N | Chiral β -Pinene | Aryl Bromide | Phenylboronic Acid | 60 | 18 | >90 |
Pd2(dba)3
| 1,5-Dimethyl-3-phenyl | Aryl Iodide | Arylboronic Acid | 100 | 0.2 (MW) | >95 |
Data Interpretation: The bulky phenyl-substituted bis(pyrazolyl) ligand demonstrates superior conversion rates for unactivated bromobenzene compared to the t-butyl variant [2]. This highlights a critical threshold in steric tuning: while steric bulk accelerates reductive elimination, excessive bulk (like t-butyl) can hinder the initial oxidative addition of the aryl halide.
References
-
Ocansey, E., Darkwa, J., & Makhubela, B. C. E. "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions." RSC Advances, 2018. Available at:[Link]
-
MDPI. "Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction." Molecules, 2019. Available at:[Link]
-
Arkivoc. "β-Pinene and camphor based, pyrazole-tethered triarylphosphines as chiral P,N ligands for palladium." Arkivoc, 2021. Available at:[Link]
Application Note: Preparation and Optimization of Pyrazole Carboxamide Derivatives
Document Type: Advanced Technical Protocol & Application Note Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists Subject: Multi-stage synthesis, mechanistic optimization, and purification of pyrazole-4-carboxamide and pyrazole-5-carboxamide scaffolds.
Executive Summary
Pyrazole carboxamides represent a privileged scaffold in both pharmaceutical and agrochemical development. In agriculture, pyrazole-4-carboxamides are the core pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs) such as fluxapyroxad and bixafen, which exhibit potent broad-spectrum fungicidal activity[1]. In medicinal chemistry, these derivatives are heavily utilized as anticancer agents, CB1 receptor antagonists, and antimicrobial compounds[2].
This application note provides a comprehensive, self-validating methodology for synthesizing pyrazole carboxamide derivatives. By detailing the causality behind reagent selection—ranging from the regioselectivity of the Knorr pyrazole synthesis to the strategic choice of amide coupling reagents (e.g., Oxalyl Chloride vs. T3P)—this guide ensures high-fidelity reproduction of these critical molecular architectures.
Scientific Rationale & Mechanistic Insights
The synthesis of pyrazole carboxamides is typically executed via a convergent three-stage workflow[3]:
-
Pyrazole Core Construction (Cyclocondensation): The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound (e.g., a β -ketoester or difluoromethyl-substituted ketoester) with a hydrazine derivative. A catalytic amount of glacial acetic acid is employed to protonate the carbonyl oxygen, enhancing its electrophilicity without fully neutralizing the nucleophilic hydrazine[3].
-
Ester Hydrolysis: The resulting pyrazole-carboxylate ester is subjected to alkaline hydrolysis (using LiOH or NaOH) to yield the corresponding pyrazole-carboxylic acid. LiOH is often preferred in THF/Water mixtures to prevent the epimerization of any sensitive adjacent stereocenters.
-
Amide Bond Formation (Amidation): The coupling of the pyrazole-carboxylic acid with a primary or secondary amine is the most critical step, dictating the final yield and purity.
-
Acid Chloride Route: For robust substrates, activation via oxalyl chloride in the presence of catalytic DMF forms a highly reactive Vilsmeier-Haack intermediate[4]. This method is cost-effective but generates harsh HCl byproducts.
-
Peptide Coupling Route: For substrates with acid-sensitive functional groups (such as oxime ethers utilized in advanced SDHIs[5]), mild coupling agents like Propylphosphonic anhydride (T3P) or EDC/HOBt are strictly required. T3P is particularly advantageous as it produces water-soluble byproducts, enabling purification via simple liquid-liquid extraction[2].
-
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the multi-stage synthesis, highlighting the transition from raw precursors to the final functionalized carboxamide.
Caption: General workflow for the multi-stage synthesis of pyrazole carboxamide derivatives.
Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of Pyrazole-Carboxylate Ester
Objective: Construct the pyrazole heterocycle via regioselective cyclocondensation.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β -Ketoester (1.0 eq)
-
Glacial acetic acid (0.1 eq)
-
Absolute Ethanol (solvent)
Procedure:
-
Dissolve the hydrazine derivative (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer[3].
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution to activate the carbonyl species[3].
-
Add the β -ketoester (1.0 eq) dropwise to the stirred solution at room temperature to prevent uncontrolled exothermic reactions[3].
-
Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 2–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc).
-
Upon completion, concentrate the mixture in vacuo. Dilute the residue with Ethyl Acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography if necessary.
Protocol 2: Hydrolysis to Pyrazole-Carboxylic Acid
Objective: Unmask the carboxylic acid for downstream amide coupling.
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
LiOH·H₂O or NaOH (2.0 eq)
-
THF/Water (3:1 v/v)
Procedure:
-
Dissolve the pyrazole-carboxylate ester in the THF/Water mixture[3].
-
Add the alkali base (LiOH or NaOH) in one portion. Stir the mixture at room temperature for 4–12 hours[3].
-
Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with additional water and extract once with diethyl ether to remove unreacted ester.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2–3 while cooling in an ice bath.
-
Filter the resulting precipitated pyrazole-carboxylic acid, wash with cold water, and dry under high vacuum.
Protocol 3: Amide Bond Formation
Objective: Couple the pyrazole-carboxylic acid with an amine to yield the final carboxamide.
Method A: Acid Chloride Activation (For robust, non-sensitive substrates) [4]
-
Suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 2 drops of anhydrous DMF (catalyst).
-
Cool the mixture to 0 °C and add Oxalyl chloride (2.0 eq) dropwise. Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude pyrazole carbonyl chloride[4].
-
Redissolve the acid chloride in DCM and add it dropwise to a 0 °C solution of the desired amine (1.1 eq) and Triethylamine (3.0 eq) in DCM[4].
-
Stir for 4 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate[4].
Method B: T3P-Mediated Coupling (For sensitive substrates like oxime ethers) [2],[5]
-
Dissolve the pyrazole-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.
-
Add Propylphosphonic anhydride (T3P, 50% solution in EtOAc) (1.5 eq) dropwise[2].
-
Stir the reaction mixture at room temperature (or heat to reflux if sterically hindered) for 12 hours.
-
Wash the organic mixture sequentially with saturated NaHCO₃, 1M HCl, and brine. The water-soluble T3P byproducts are easily removed in the aqueous wash[2].
-
Dry the organic layer, concentrate, and purify by recrystallization or chromatography.
Process Optimization & Data Presentation
Selecting the correct amidation strategy is paramount for maximizing yield and maintaining the integrity of functional groups. The table below summarizes the quantitative and qualitative metrics of the standard coupling strategies used in pyrazole carboxamide synthesis.
| Coupling Strategy | Reagents & Conditions | Typical Yield | Mechanistic Advantages | Limitations |
| Acid Chloride | Oxalyl Chloride, cat. DMF, DCM, TEA (0 °C to RT) | 75–95% | Highly reactive intermediate; inexpensive reagents; gaseous byproducts easily removed[4]. | Harsh acidic micro-environment; incompatible with acid-sensitive moieties (e.g., acetals, oxime ethers). |
| T3P Coupling | T3P (50% in EtOAc), DIPEA, EtOAc (RT to Reflux) | 80–95% | Exceptionally mild; high functional group tolerance; simple liquid-liquid extraction workup[2]. | Reagent is relatively expensive for large-scale industrial manufacturing. |
| EDC/HOBt | EDC·HCl, HOBt, DMF, TEA (RT, 12-24h) | 70–90% | Good balance of mildness and cost; suppresses racemization in chiral substrates[3]. | Requires rigorous aqueous washing to remove urea byproducts; slower reaction kinetics. |
References
- BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
- Wang, T. et al. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed (Society of Chemical Industry).
- Chandrakantha, B. et al. T3P mediated Synthesis of some new quinoline substituted pyrazole derivatives and its antibacterial studies. Der Pharma Chemica.
- Zhang, Y. et al. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry (ACS Publications).
- Li, X. et al. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry (ACS Publications).
Sources
Application Note: Advanced Microwave-Assisted Synthesis of Pyrazoline Pharmacophores
Executive Summary & Scientific Rationale
Pyrazolines are five-membered, nitrogen-containing heterocyclic compounds that serve as highly privileged scaffolds in modern drug discovery. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1][2].
Historically, the synthesis of 2-pyrazolines via the cyclocondensation of α,β -unsaturated carbonyls (chalcones) with hydrazine derivatives has relied on conventional convective heating. This traditional approach is plagued by prolonged reflux times (often 6–12 hours), inconsistent yields, and the excessive consumption of volatile organic solvents.
Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. By directly coupling electromagnetic energy (2.45 GHz) with the polar components of the reaction mixture, MAOS induces rapid localized superheating[3]. This application note details a self-validating, high-throughput protocol for the microwave-assisted synthesis of pyrazoline derivatives, demonstrating how to reduce reaction times from hours to minutes while significantly enhancing yield and purity[3].
Mechanistic Rationale & Causality
The synthesis of pyrazolines proceeds via a well-established two-step sequence:
-
Claisen-Schmidt Condensation : Base-catalyzed formation of the chalcone intermediate from an aldehyde and a ketone.
-
Microwave-Assisted Cyclocondensation : The chalcone undergoes a Michael-type nucleophilic addition by hydrazine, followed by intramolecular cyclization and dehydration to form the pyrazoline ring[2].
Causality Behind Experimental Choices
-
Dielectric Heating vs. Convective Heating : Conventional heating relies on thermal conductivity, creating temperature gradients where the vessel walls are hotter than the reaction mixture. Microwave irradiation causes the rapid alignment and relaxation of molecular dipoles within the solvent and reagents. This "in-core" heating drastically lowers the activation energy barrier for the cyclization step, accelerating the reaction kinetics exponentially[3].
-
Solvent Selection : Glacial acetic acid and ethanol are selected because they possess high loss tangents ( tanδ ), making them excellent microwave absorbers. Furthermore, acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst, protonating the chalcone's carbonyl oxygen to increase the electrophilicity of the β -carbon, thereby accelerating hydrazine attack[2][4].
-
Hydrazine Hydrate Stoichiometry : Hydrazine is highly nucleophilic but prone to volatilization. Utilizing a sealed microwave vial prevents reagent loss, allowing a modest excess (1.5 equivalents) to drive the equilibrium toward complete conversion without generating excessive byproducts[4].
Experimental Workflow
Workflow for microwave-assisted pyrazoline synthesis with IPC steps.
Protocols: A Self-Validating System
Safety Note: All procedures must be conducted in a fume hood. Hydrazine hydrate is highly toxic and requires appropriate PPE.
Protocol A: Synthesis of the Chalcone Precursor
-
Reaction Setup : In a 50 mL round-bottom flask, dissolve 10 mmol of the acetophenone derivative and 10 mmol of the benzaldehyde derivative in 15 mL of ethanol[1].
-
Catalysis : Add 5 mL of 10% aqueous NaOH dropwise while stirring continuously at 0–5 °C.
-
Maturation : Allow the mixture to stir at room temperature for 2–4 hours.
-
In-Process Control (IPC) 1 : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4 or 7:3) solvent system. The complete disappearance of starting material spots validates the end of the reaction[1].
-
Isolation : Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone[1].
Protocol B: Microwave-Assisted Cyclocondensation
Equipment: Dedicated scientific microwave reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and pressure monitoring.
-
Vessel Charging : Transfer 2.0 mmol of the synthesized chalcone into a 10 mL heavy-walled microwave reaction vial.
-
Reagent Addition : Add 3.0 mmol (1.5 eq) of hydrazine hydrate (80% solution).
-
Solvent/Catalyst Addition : Add 3 mL of glacial acetic acid (for N-acetyl pyrazolines) or ethanol (for N-unsubstituted pyrazolines)[2][4].
-
Sealing : Crimp-seal the vial with a Teflon-lined septum. Rationale: A closed system allows the solvent to safely reach temperatures above its atmospheric boiling point (superheating), dramatically accelerating reaction kinetics.
-
Irradiation Parameters :
-
IPC 2 (Self-Validation) : Review the instrument's real-time temperature/pressure graph. A stable temperature plateau with a corresponding pressure increase (typically 3–5 bar) validates successful dielectric heating and system integrity.
-
Workup : Pour the cooled mixture into 20 mL of ice-cold water. Stir vigorously until a solid precipitate forms.
-
Purification : Filter the solid under vacuum, wash thoroughly with distilled water, and recrystallize from hot ethanol to yield the pure pyrazoline derivative[5].
Quantitative Data: Methodological Comparison
To demonstrate the superiority of MAOS, the following table summarizes comparative yields and reaction times for the synthesis of various pyrazoline derivatives using conventional reflux versus microwave irradiation[3][4].
| Derivative Scaffold | Method | Catalyst / Solvent | Time | Yield (%) |
| Furan-based 2-Pyrazoline | Conventional Reflux | Ethanol | 6 - 8 hours | 55 - 65% |
| Furan-based 2-Pyrazoline | Microwave (150 W) | Ethanol | 2 - 4 min | 82 - 88% |
| Pyrazoline-Coumarin Hybrid | Conventional Reflux | Glacial Acetic Acid | 8 - 10 hours | 60 - 70% |
| Pyrazoline-Coumarin Hybrid | Microwave (140 °C) | Glacial Acetic Acid | 1.5 - 3 min | 85 - 94% |
| N-Acetyl Pyrazoline | Solvent-Free MW | SiO₂-H₂SO₄ | 4 - 6 min | > 85% |
Analytical Validation of the Pyrazoline Scaffold
To validate the structural integrity of the synthesized pyrazolines, the following spectral benchmarks must be confirmed:
-
FT-IR Spectroscopy : The hallmark of successful cyclization is the disappearance of the chalcone's α,β -unsaturated carbonyl stretch (~1650 cm⁻¹) and the appearance of a sharp C=N stretching band at 1590–1610 cm⁻¹, alongside C-N stretches around 1330 cm⁻¹[1][2].
-
¹H NMR Spectroscopy : The pyrazoline ring protons (at the C4 and C5 positions) form a highly characteristic AMX spin system due to their diastereotopic nature. This manifests as three distinct doublets of doublets (dd) typically in the regions of δ 3.10–3.40 (Ha), δ 3.60–3.90 (Hb), and δ 4.80–5.20 (Hx), unequivocally confirming the closure of the five-membered heterocyclic ring[2][4].
References
-
Title : Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity Source : ProQuest URL : [Link]
-
Title : Synthesis and Antibacterial Activity of some Pyrazolines using more Technique Source : Biomedical & Pharmacology Journal URL : [Link]
-
Title : SiO₂-H₂SO₄ catalysed, microwave-assisted cyclization cum acetylation of 2-propenones under solvent-free condition: Synthesis and spectral correlations of some 1-acetyl pyrazolines Source : Taylor & Francis URL : [Link]
-
Title : Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives Source : Indonesian Journal of Chemistry URL :[Link]
-
Title : Microwave Assisted Synthesis of Pyrazoline-Based Coumarin Derivatives: A Comparative Study Source : Journal of Chemical Society of Nigeria URL :[Link]
-
Title : Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives Source : Taylor & Francis URL : [Link]
Sources
- 1. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of some Pyrazolines using more Technique – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
troubleshooting regioselectivity in pyrazole synthesis from unsymmetrical diketones
Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in drug development and materials science: controlling and troubleshooting the regioselectivity of the Knorr pyrazole synthesis when using unsymmetrical 1,3-diketones and substituted hydrazines.
This guide moves beyond basic reaction templates. It is engineered to provide you with the mechanistic causality behind the synthesis, self-validating protocols, and actionable troubleshooting steps grounded in authoritative literature.
The Causality of Regioselectivity: Understanding the Mechanism
The classical Knorr pyrazole synthesis involves the condensation of a substituted hydrazine ( R3−NH−NH2 ) with an unsymmetrical 1,3-diketone ( R1−CO−CH2−CO−R2 ). Because the diketone is unsymmetrical, two distinct regioisomers can form: the 3- R1 -5- R2 isomer and the 5- R1 -3- R2 isomer.
The Governing Logic: Regioselectivity is dictated by a competition between the two carbonyl groups for the initial nucleophilic attack. The primary amine ( −NH2 ) of the hydrazine is significantly more nucleophilic and less sterically hindered than the secondary amine ( −NHR3 ).
-
The −NH2 group will preferentially attack the most electrophilic or least sterically hindered carbonyl.
-
The carbonyl that is attacked first ultimately becomes the C3 position of the resulting pyrazole ring.
-
The secondary amine ( −NHR3 ) then cyclizes onto the remaining carbonyl, which becomes the C5 position (adjacent to the substituted N1 atom).
Recent transient flow studies have revealed that this seemingly simple condensation actually involves complex, non-first-order kinetics and autocatalytic pathways, meaning that slight deviations in pH, temperature, or solvent can drastically shift the regiomeric ratio .
Frequently Asked Questions (Troubleshooting Guides)
Q1: I am reacting an alkyl-aryl 1,3-diketone with phenylhydrazine, but I'm getting an inseparable 1:1 mixture of regioisomers. How can I drive the reaction to favor one product? A1: A 1:1 mixture indicates a lack of differentiation between the two carbonyls under your current conditions (likely thermodynamic control). To shift to kinetic control, lower the reaction temperature to 0 °C and use a polar, mildly acidic medium (e.g., ethanol with catalytic acetic acid). The acid protonates the carbonyls, amplifying their subtle electronic differences, while the low temperature ensures the −NH2 group selectively attacks the least hindered site.
Q2: My target molecule requires the bulky group to be at the C3 position, but the standard Knorr synthesis always places it at C5. How do I invert this regioselectivity? A2: You are fighting the inherent steric bias of the diketone. To invert the selectivity, you must abandon the standard 1,3-diketone and use a masked equivalent, such as an enaminone (e.g., a β -dimethylamino enone). The push-pull electronic system of the enaminone forces the hydrazine's −NH2 to undergo a Michael-type addition-elimination at the highly electrophilic enamine carbon, completely reversing the standard nucleophilic attack sequence .
Q3: What is the most reliable analytical method to definitively assign the regiochemistry of my isolated pyrazole? A3: 1D 1H NMR is insufficient for definitive assignment. You must utilize 2D NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). In NOESY, look for a through-space spatial correlation between the N1 -substituent (e.g., the ortho-protons of an N-phenyl ring) and the protons of the substituent at the C5 position. There will be no spatial correlation to the C3 substituent. This self-validating analytical check is the gold standard for regiochemical assignment.
Self-Validating Experimental Protocol
Protocol: Kinetically Controlled Synthesis of 1-Phenyl-3-methyl-5-tert-butylpyrazole Design Principle: This protocol leverages extreme steric differentiation to ensure strict kinetic control. The system is self-validating: successful regiocontrol is confirmed in-process via TLC Rf shifts and post-process via NOESY NMR cross-peaks.
Step-by-Step Methodology:
-
Substrate Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5.0 mmol of 5,5-dimethylhexane-2,4-dione (the unsymmetrical diketone) in 15 mL of absolute ethanol.
-
Acidic Priming: Add 0.5 mL of glacial acetic acid.
-
Causality: Mild acidity selectively protonates the carbonyl oxygens, enhancing electrophilicity without fully protonating the hydrazine nucleophile.
-
-
Kinetic Addition: Cool the flask to 0 °C in an ice bath. Add 5.2 mmol of phenylhydrazine dropwise over 10 minutes.
-
Causality: Low temperatures suppress the thermodynamic equilibration of the hydrazone intermediate, forcing the −NH2 to attack the less hindered methyl ketone exclusively.
-
-
Cyclization & In-Process Validation: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
-
Validation Check: The reaction is complete when the diketone ( Rf≈0.6 ) is entirely replaced by a single, highly UV-active spot ( Rf≈0.4 ). The absence of a closely eluting second spot indicates high regioselectivity.
-
-
Isolation: Concentrate the mixture in vacuo. Neutralize with saturated aqueous NaHCO3 (20 mL), extract with ethyl acetate (3 x 15 mL), dry over anhydrous MgSO4 , and purify via flash column chromatography.
-
Final Validation (NOESY): Run a 2D NOESY NMR. A strong cross-peak between the N-phenyl ortho-protons and the tert-butyl protons confirms the tert-butyl group is at the C5 position.
Quantitative Regioselectivity Data
The following table summarizes expected regiomeric ratios based on the interplay of steric and electronic factors during the initial nucleophilic attack.
| Diketone Substrate ( R1 , R2 ) | Hydrazine ( R3 ) | Reaction Conditions | Major Regioisomer | Ratio (Major:Minor) | Mechanistic Driver |
| tert-Butyl, Methyl | Phenyl | EtOH, 0 °C to RT | 3-Methyl, 5-tert-Butyl | > 98:2 | Steric: −NH2 attacks the unhindered methyl ketone. |
| Phenyl, Methyl | Phenyl | EtOH, Reflux | 3-Methyl, 5-Phenyl | 75:25 | Mixed: Mild steric preference for methyl over phenyl. |
| Trifluoromethyl ( CF3 ), Methyl | Phenyl | EtOH/HCl, Reflux | 3- CF3 , 5-Methyl | 95:5 | Electronic: −NH2 attacks the highly electrophilic CF3 ketone. |
| Isopropyl, Ethyl | Methyl | AcOH, RT | 3-Ethyl, 5-Isopropyl | 60:40 | Poor Differentiation: Similar sterics lead to poor selectivity. |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent kinetic pathways that dictate the final regiochemistry of the pyrazole core.
Mechanistic pathway of Knorr pyrazole synthesis highlighting kinetic control of regioselectivity.
References
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2023). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, 8, 41-46. URL:[Link]
-
Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(12), 2675-2678. URL:[Link]
Technical Support Center: Pyrazole Compound Stability & Troubleshooting
Welcome to the Pyrazole Stability Technical Support Center. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. While the aromatic pyrazole core is thermodynamically robust, specific functionalizations and environmental conditions can introduce complex stability liabilities.
As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind pyrazole degradation and provide self-validating experimental workflows to ensure your analytical data is an artifact-free reflection of your compound's true stability.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do I observe peak broadening in NMR or split peaks in HPLC for my highly pure pyrazole compound? Causality: This is a classic artifact of prototropic tautomerism. Pyrazoles with an unsubstituted N-H bond rapidly exchange the proton between the N1 and N2 positions[1]. On the NMR timescale at room temperature, if this exchange occurs at an intermediate rate, it leads to signal averaging and severe peak broadening. In HPLC, the stationary phase may differentially interact with the transient tautomers, causing peak splitting or tailing that mimics impurities. Troubleshooting: To validate purity, run Variable Temperature (VT) NMR. Heating the sample increases the exchange rate, coalescing the peaks into sharp singlets, while cooling freezes out the individual tautomers. Alternatively, N-alkylation permanently blocks tautomerism and stabilizes the analytical profile[1].
Q2: Is the pyrazole core stable under extreme pH conditions during formulation? Causality: The unsubstituted pyrazole ring is highly robust due to its 6π-electron aromaticity. Under acidic conditions, protonation occurs at the sp2-hybridized nitrogen, forming a highly stable pyrazolium cation that resists nucleophilic attack and ring cleavage[2]. Under basic conditions, the N-H proton can be removed to form a stable pyrazolide anion. Troubleshooting: If degradation is observed during acid/base stress, the liability almost always lies in the substituents (e.g., ester, amide, or ether hydrolysis) rather than the core heterocycle itself[2].
Q3: My pyrazole derivative degrades rapidly in ambient light. What is the mechanism? Causality: While many pyrazole derivatives (especially fluorescent bioimaging probes) are engineered for excellent photostability[3], specific functionalizations—such as pyrazolones—are highly susceptible to photodegradation[4]. UV exposure can induce complex photochemical pathways, including homolytic bond cleavage, ring-opening, and subsequent structural rearrangement[4]. Troubleshooting: Always store light-sensitive pyrazoles in amber vials. When conducting photostability testing, you must run a parallel "Dark Control" to definitively isolate photolytic degradation from ambient thermal degradation.
Q4: How vulnerable are pyrazoles to oxidative stress in biological or synthetic matrices? Causality: Oxidative degradation is a primary vulnerability for electron-rich pyrazoles. In the presence of peroxides, reactive oxygen species, or biological oxidants (like cytochrome P450 enzymes), pyrazoles can undergo N-oxidation or complete oxidative ring cleavage[4]. Wet oxidation studies have demonstrated that elevated temperatures and oxidants can completely mineralize the pyrazole ring into smaller aliphatic fragments[5]. Troubleshooting: Avoid ethereal solvents that form peroxides over time. If oxidation is observed, map the degradation pathway using LC-MS to identify transient N-oxide intermediates[5].
Part 2: Quantitative Stability Profile
The table below summarizes the expected quantitative degradation of a standard substituted pyrazole under forced stress conditions. Note: Exact values will vary based on specific substituents.
| Stress Condition | Reagent / Environment | Temp / Time | Expected Degradation (%) | Primary Mechanism / Vulnerability |
| Acidic Hydrolysis | 0.1 M HCl | 60°C, 24h | < 5% | Pyrazole core stable (Pyrazolium formation); Substituents hydrolyze. |
| Basic Hydrolysis | 0.1 M NaOH | 60°C, 24h | 5 - 15% | N-H deprotonation; Nucleophilic attack on peripheral substituents. |
| Oxidative Stress | 3% H₂O₂ | 25°C, 24h | 10 - 30% | N-oxidation; Ring cleavage via peroxide radicals. |
| Photolytic Stress | UV/Vis Light (ICH Q1B) | 25°C, 1.2M lux-hr | 15 - 40% | Photochemical ring-opening; Rearrangement. |
| Thermal Stress | Solid State | 80°C, 7 days | < 2% | Highly stable crystal lattice; Sublimation risk for low MW compounds. |
Part 3: Diagnostic & Degradation Workflow
Workflow for diagnosing pyrazole tautomerism and conducting forced degradation stability profiling.
Part 4: Self-Validating Forced Degradation Protocol
Principle: Forced degradation identifies the intrinsic stability of the molecule. To ensure trustworthiness, this protocol employs a self-validating mass balance system and mandatory quenching to prevent artifactual data generation.
Step 1: Baseline & Stock Preparation Prepare a 1.0 mg/mL stock solution of the pyrazole in an inert, MS-compatible solvent (e.g., LC-MS grade Acetonitrile)[4]. Analyze immediately via HPLC-PDA to establish the 100% baseline area and confirm initial purity.
Step 2: Stress Application (Parallel Setup)
-
Acidic Stress: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours[4].
-
Basic Stress: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours[4].
-
Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours (protected from light)[4].
-
Photolytic Stress: Expose 1 mL stock to 1.2 million lux-hours of UV/Vis light. Crucial: Run a parallel vial wrapped in aluminum foil as the Dark Control.
Step 3: Mandatory Quenching (Integrity Check) Causality: Injecting highly acidic or basic samples directly into an HPLC can cause on-column degradation or shift retention times, creating false degradant peaks.
-
Neutralize the acid-stressed sample with an exact molar equivalent of NaOH prior to injection[4].
-
Neutralize the base-stressed sample with an exact molar equivalent of HCl prior to injection[4].
Step 4: LC-MS/PDA Analysis & Mass Balance Validation Analyze all samples using a reverse-phase LC-MS system with a Photodiode Array (PDA) detector[4].
-
The Self-Validating Check: Calculate the Mass Balance. The sum of the parent peak area plus all degradant peak areas must equal 100% (± 5%) of the baseline area. If the mass balance is <90%, it indicates the formation of volatile degradants, irreversible column binding, or complete loss of the chromophore, requiring orthogonal analysis (e.g., GC-MS or Charged Aerosol Detection).
Part 5: References
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Reaction condition optimization and degradation pathway in wet oxidation of benzopyrazole revealed by computational and experimental approaches - PubMed Source: National Institutes of Health (NIH) URL:[Link]
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- 1. 1H-Pyrazole-1,5-diamine|High-Quality Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reaction condition optimization and degradation pathway in wet oxidation of benzopyrazole revealed by computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazole Derivatives: A Comparative Guide to Their Therapeutic Efficacy
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a prominent scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy of pyrazole derivatives against existing, well-established drugs in key therapeutic areas: inflammation, cancer, and microbial infections. Drawing upon a robust body of experimental data, we will explore the mechanisms of action, present comparative performance metrics, and detail the experimental protocols that underpin these findings. Our analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to inform and guide future research and development.
Part 1: The Anti-Inflammatory Potential of Pyrazole Derivatives
Inflammation is a complex biological response implicated in a wide range of pathologies, from arthritis to cardiovascular disease.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5] However, traditional NSAIDs are often associated with gastrointestinal and cardiovascular side effects due to their non-selective inhibition of both COX-1 and COX-2 isoforms.[4][6]
Comparative Efficacy: Pyrazole Derivatives vs. Traditional NSAIDs
The pyrazole derivative celecoxib, a selective COX-2 inhibitor, represents a significant advancement in anti-inflammatory therapy.[2][4] Its efficacy is comparable to traditional NSAIDs, with the distinct advantage of a more favorable gastrointestinal safety profile.[6][7]
Table 1: Comparative Efficacy and Safety of Celecoxib vs. Traditional NSAIDs
| Feature | Celecoxib (Pyrazole Derivative) | Traditional NSAIDs (e.g., Ibuprofen, Naproxen) |
| Mechanism of Action | Selective COX-2 inhibition[4] | Non-selective COX-1 and COX-2 inhibition[4] |
| Anti-inflammatory Efficacy | Comparable to traditional NSAIDs[7][8] | Established efficacy[5] |
| Analgesic Efficacy | Comparable to or, in some cases, superior to traditional NSAIDs with a longer duration of action in certain contexts.[8] | Effective for pain relief.[5] |
| Gastrointestinal Safety | Lower risk of GI bleeding, especially with long-term use.[6][9] | Increased risk of gastrointestinal ulcers and bleeding.[4][6] |
| Cardiovascular Safety | Comparable cardiovascular risk to non-selective NSAIDs.[7][10] | Varying cardiovascular risks depending on the specific agent.[4] |
| Renal Effects | Potential for renal adverse events, with a dose-dependent risk relationship suggested.[6][9] | Risk of renal impairment.[4] |
Mechanism of Action: The COX-2 Selective Advantage
The therapeutic advantage of celecoxib lies in its selective inhibition of COX-2, an enzyme isoform that is predominantly upregulated at sites of inflammation.[4] By sparing COX-1, which plays a crucial role in maintaining the integrity of the gastric mucosa and regulating platelet function, celecoxib mitigates the risk of gastrointestinal complications associated with traditional NSAIDs.[4][11]
Caption: Mechanism of COX inhibition by traditional NSAIDs and celecoxib.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
A standard preclinical model to evaluate the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test in rats.[5][12]
Methodology:
-
Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups (different doses of the pyrazole derivative).
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.
Part 2: The Anticancer Promise of Pyrazole Derivatives
The development of targeted cancer therapies has revolutionized oncology. Pyrazole derivatives have emerged as a versatile scaffold for the design of potent anticancer agents, targeting various signaling pathways and cellular processes involved in tumorigenesis.[13][14]
Comparative Efficacy: Pyrazole Derivatives vs. Existing Anticancer Drugs
Several studies have demonstrated the competitive anticancer activity of novel pyrazole derivatives compared to established chemotherapeutic agents. For instance, certain pyrazole compounds have shown efficacy comparable to or even exceeding that of sorafenib, a multi-kinase inhibitor used in the treatment of hepatocellular carcinoma (HCC).[15]
Table 2: Comparative Anticancer Activity of a Pyrazole Derivative (KA5) and Sorafenib against HepG2 Cells
| Compound | IC50 (µM) against HepG2 Cells |
| KA5 (Pyrazole Derivative) | 8.5[15] |
| Sorafenib (Standard Drug) | 4.51[15] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These include:
-
Tyrosine Kinase Inhibition: Many pyrazole derivatives act as inhibitors of tyrosine kinases such as EGFR, VEGFR, and HER-2, which are often overexpressed or mutated in various cancers.[14]
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle. Pyrazole-based compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[14]
-
DNA Intercalation: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription and inducing cell death.[14]
Caption: Diverse anticancer mechanisms of pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[16]
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative and a standard drug (e.g., cisplatin or sorafenib) for 48-72 hours. A control group with vehicle (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of Cell Viability and IC50: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Part 3: The Antimicrobial Efficacy of Pyrazole Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents.[17] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[17][18][19]
Comparative Efficacy: Pyrazole Derivatives vs. Standard Antibiotics
Numerous studies have reported the potent antimicrobial activity of novel pyrazole derivatives, with some compounds showing efficacy comparable or even superior to standard antibiotics like ciprofloxacin and chloramphenicol.[18][20][21]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives and Standard Antibiotics
| Microorganism | Pyrazole Derivative (Compound 6d) | Pyrazole Derivative (Compound 21a) | Ciprofloxacin (Standard) | Chloramphenicol (Standard) |
| E. coli | 7.8[20] | 62.5-125[18] | 2-6[21] | - |
| S. aureus (MRSA) | 15.7[20] | - | - | - |
| B. subtilis | - | 62.5-125[18] | - | 62.5-125[18] |
| K. pneumoniae | - | 62.5-125[18] | - | 62.5-125[18] |
| A. niger (Fungus) | - | 2.9-7.8[18] | - | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Mechanism of Action: Diverse Antimicrobial Targets
The antimicrobial effects of pyrazole derivatives are mediated through various mechanisms, including:
-
Inhibition of DNA Gyrase: Some pyrazole compounds inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[17]
-
Disruption of Cell Membrane Integrity: Certain derivatives can disrupt the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Essential Enzymes: Pyrazole-based compounds can inhibit other crucial bacterial enzymes involved in metabolic pathways.
Caption: Workflow of the broth microdilution method for MIC determination.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: The pyrazole derivative and a standard antibiotic are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[17]
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates the significant therapeutic potential of pyrazole derivatives across multiple disease areas. Their versatility as a chemical scaffold allows for the fine-tuning of pharmacological properties, leading to the development of agents with enhanced efficacy and improved safety profiles compared to some existing drugs. While the journey from a promising lead compound to a clinically approved drug is long and arduous, the compelling preclinical and, in some cases, clinical data for pyrazole derivatives underscore their importance as a focal point for future drug discovery and development efforts. Further research focusing on optimizing their pharmacokinetic properties, elucidating detailed mechanisms of action, and conducting rigorous clinical trials will be crucial in fully realizing the therapeutic promise of this remarkable class of compounds.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online.
- Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. Benchchem.
- Synthesis and biological evaluation of novel pyrazole scaffold. ResearchGate.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Taylor & Francis Online.
- Therapeutic Outlook of Pyrazole Analogs: A Mini Review. Bentham Science.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC.
- The therapeutic voyage of pyrazole and its analogs: A review. PubMed.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. MDPI.
- Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
- Antibacterial pyrazoles: tackling resistant bacteria. PMC.
- A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. PubMed.
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
- Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. PMC.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journals.
- A review on pyrazoline derivatives as antimicrobial agent. SciSpace.
- Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
- PRECISION exonerates celecoxib: cardiovascular risk is no worse than that of nonselective NSAIDs. YouTube.
- Celecoxib versus Non-Selective Non-Steroidal Anti-Inflammatory Drugs: Clinical. CDA-AMC.
- Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. ResearchGate.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Bentham Science.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
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Comparative Biological Activity of Pyrazole Regioisomers: A Structural and Mechanistic Guide
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs, including cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) and cannabinoid receptor antagonists (e.g., rimonabant). However, the biological activity of pyrazole derivatives is acutely sensitive to their substitution patterns. Specifically, the topological differences between 1,3-disubstituted and 1,5-disubstituted pyrazole regioisomers dictate their 3D conformation, vector projection of substituents, and ultimately, their target binding affinity.
This guide provides an in-depth, objective comparison of pyrazole regioisomers, utilizing COX-2 inhibition as a primary mechanistic case study. It details the structural rationale for divergent biological activities and provides self-validating experimental workflows for their synthesis, structural elucidation, and in vitro evaluation.
The Structural Biology of Pyrazole Regioisomerism
When aryl groups are appended to the nitrogen (N1) and carbon (C3 or C5) atoms of the pyrazole ring, the resulting regioisomers exhibit drastically different spatial geometries.
-
1,5-Diarylpyrazoles: The adjacent substituents at the 1- and 5-positions experience significant steric hindrance, forcing the aryl rings out of coplanarity with the central pyrazole core. This creates a distinct, orthogonal 3D topology that is highly complementary to deep, hydrophobic binding pockets in specific enzymes and receptors.
-
1,3-Diarylpyrazoles: The substituents are separated by a carbon atom (C4), reducing steric clash. This allows the molecule to adopt a more planar, extended conformation. While thermodynamically stable, this extended geometry often fails to fit into the constrained allosteric or secondary binding pockets of target proteins.
Mechanistic Case Study: COX-2 Selectivity
The profound impact of pyrazole regiochemistry is best illustrated by diarylpyrazole COX-2 inhibitors. The COX-2 enzyme features a secondary side pocket (defined by Val523 and Arg513) that is absent in the housekeeping isoform, COX-1.
In 1,5-diarylpyrazole derivatives (like celecoxib), the orthogonal projection of the N1-phenyl ring allows its sulfonamide or azido pharmacophore to insert deeply into this secondary pocket, forming critical hydrogen bonds with Arg513 [1]. Conversely, the 1,3-diarylpyrazole regioisomer extends parallel to the longitudinal axis of the primary hydrophobic channel. Because it cannot project its pharmacophore into the Val523/Arg513 side pocket, it suffers a massive loss of COX-2 selectivity and overall inhibitory potency [1]. Furthermore, in broader anti-inflammatory screens, 1,3-diarylpyrazoles consistently fail to show appreciable in vivo activity compared to their 1,5-diaryl counterparts [2].
Diagram 1: Differential binding of pyrazole regioisomers to the COX-2 enzyme active site.
Quantitative Performance Comparison
The structural divergence between the isomers translates directly into quantitative biological outcomes. The table below summarizes the comparative in vitro performance of a representative azido-substituted diarylpyrazole pair against purified recombinant human COX enzymes [1].
| Compound Regioisomer | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Biological Outcome |
| 1,5-Diarylpyrazole (Compound 13) | > 100.0 | 1.5 | ~64.0 | Potent, selective COX-2 inhibition |
| 1,3-Diarylpyrazole (Compound 10) | > 100.0 | > 25.0 | < 4.0 | Loss of target affinity / Inactive |
Note: SI is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher SI indicates greater safety and selectivity for the inflammatory COX-2 isoform.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of pyrazole regioisomers must follow a closed-loop, self-validating workflow. This requires regioselective synthesis, unambiguous structural elucidation, and rigorously controlled biological assays.
Diagram 2: Self-validating experimental workflow for pyrazole regioisomer evaluation.
Protocol A: Regioselective Synthesis and Chromatographic Resolution
The classic Knorr pyrazole synthesis (condensation of a 1,3-diketone with an arylhydrazine) typically yields a mixture of both regioisomers.
-
Reaction Conditions: Dissolve the 1,3-diketone and the substituted phenylhydrazine hydrochloride in ethanol.
-
Causality of Acidic Catalysis: Reflux the mixture under acidic conditions. The presence of the hydrochloride salt thermodynamically drives the equilibrium to favor the 1,5-regioisomer (often >75% yield) due to differences in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls [3].
-
Resolution: Concentrate the crude mixture and subject it to silica gel flash chromatography (e.g., eluting with a gradient of EtOAc/Hexane). The 1,3- and 1,5-isomers possess different dipole moments and readily separate, allowing isolation of the minor 1,3-isomer for comparative testing.
Protocol B: Structural Elucidation via 2D NOESY NMR
Standard 1D ¹H-NMR is insufficient to definitively distinguish between 1,3- and 1,5-pyrazole regioisomers. A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is mandatory.
-
Sample Preparation: Dissolve the purified isomer in CDCl₃ or DMSO-d₆.
-
Causality of NOESY: The NOESY sequence detects protons that are close to each other in 3D space (< 5 Å), regardless of through-bond connectivity.
-
Validation: In the 1,5-diarylpyrazole , a distinct NOESY cross-peak will be observed between the N1-aryl protons and the C5-aryl (or alkyl) protons due to their forced spatial proximity. In the 1,3-diarylpyrazole , this interaction is physically impossible due to the distance across the ring, resulting in an absence of this specific cross-peak [4].
Protocol C: In Vitro Cyclooxygenase (COX) Inhibition Assay
To validate the biological consequence of the structural geometry, a highly controlled enzymatic assay is performed.
-
Enzyme Reconstitution: Incubate human recombinant COX-2 (66 nM) or COX-1 (44 nM) in 100 mM Tris-HCl buffer (pH 8.0) containing 500 μM phenol and hematin.
-
Causality of Cofactors: Hematin is required to reconstitute the active holoenzyme, while phenol acts as a reducing co-substrate necessary for the peroxidase activity of the COX enzyme, ensuring the assay mimics physiological catalytic turnover [3].
-
Inhibitor Incubation: Add the purified pyrazole regioisomers at varying concentrations (0.01 to 100 μM) and pre-incubate at 25 °C for 17 minutes, then 37 °C for 3 minutes.
-
Substrate Addition & Quenching: Initiate the reaction by adding ¹⁴C-labeled arachidonic acid (50 μM). Allow metabolism for exactly 30 seconds at 37 °C, then quench the reaction.
-
Quantification: Measure the reduction in radioactive prostaglandin products to calculate the precise IC₅₀ values for both regioisomers.
Strategic Recommendations for Drug Development
When designing pyrazole-based therapeutics, researchers must not treat regioisomers as mere synthetic byproducts. The choice between a 1,3- and 1,5-substitution pattern acts as a fundamental conformational switch. Drug development professionals should:
-
Enforce strict regiocontrol during lead optimization to avoid diluting the active pharmaceutical ingredient (API) with inactive isomers.
-
Utilize 2D NMR (NOESY/ROESY) or X-ray crystallography as a mandatory gatekeeping step before advancing any pyrazole hit into in vivo models.
-
Exploit the inactive regioisomer as a structurally matched negative control in phenotypic screens to validate target engagement and rule out off-target toxicity.
References
-
Palomer, A., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry.[Link]
-
Tietz, O., et al. (2010). [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. Bioconjugate Chemistry.[Link]
-
Kalkhambkar, R. G., et al. (2015). Heteroaromatic analogues of 1,5-diarylpyrazole class as anti-inflammatory agents. ResearchGate.[Link]
-
Giacomini, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC / Pharmaceuticals.[Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Compounds Against Established Standards
Introduction: The Enduring Promise of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this core structure, spanning a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[1][2] The unique physicochemical properties of the pyrazole ring, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This guide provides an in-depth, technical framework for the systematic benchmarking of new pyrazole-based compounds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating evaluation of your novel chemical entities against established standards. We will explore the critical assays and workflows necessary to build a comprehensive data package, empowering researchers, scientists, and drug development professionals to make informed decisions about their lead candidates.
Pillar 1: Establishing the Benchmark - The Importance of Known Standards
The journey of a novel compound from discovery to a potential therapeutic is a rigorous process of comparison. To ascertain the true potential of a new pyrazole derivative, it must be benchmarked against well-characterized, clinically relevant standards. The choice of standard is dictated by the intended therapeutic application of the novel compound.
For instance, in the realm of anti-inflammatory drug discovery, particularly for cyclooxygenase-2 (COX-2) inhibitors, Celecoxib serves as an indispensable benchmark.[3][4] Its well-defined mechanism of action and extensive clinical data provide a robust baseline for assessing the potency and selectivity of new chemical entities.[5] Similarly, in oncology, compounds like Doxorubicin , Sorafenib , and Axitinib are frequently employed as standards in cytotoxicity and kinase inhibition assays to gauge the relative efficacy of new anticancer agents.[6][7]
Pillar 2: A Step-by-Step Guide to In Vitro Benchmarking
The initial evaluation of novel pyrazole compounds relies on a battery of in vitro assays designed to assess their biological activity, selectivity, and mechanism of action. The following protocols are presented as a logical workflow, starting from broad cytotoxicity screening and moving towards more specific target-based assays.
Experimental Workflow for In Vitro Evaluation
Caption: A typical experimental workflow for the in vitro evaluation of novel pyrazole compounds.
Protocol 1: General In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic potential of novel pyrazole compounds against various cancer cell lines.[8][9]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[6][10]
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test pyrazole compounds and a standard drug (e.g., Doxorubicin)[6]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in culture medium. The final DMSO concentration should not exceed 0.5%.[8]
-
Incubation: Remove the old medium and add the medium containing the test compounds. Incubate for 48-72 hours.[8]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[8]
Protocol 2: In Vitro Kinase Inhibition Assay
Many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases.[1][10] This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.
Objective: To determine the IC50 value of a compound against a specific kinase.
Materials:
-
Target kinase and its specific substrate peptide
-
ATP and MgCl₂
-
Reaction buffer
-
Test pyrazole compounds and a standard kinase inhibitor (e.g., Sorafenib)[7]
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time.[1]
-
Detection: Terminate the reaction and quantify kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay.[1]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Pillar 3: Data-Driven Comparisons - Summarizing Performance
Objective comparison is best achieved through the clear presentation of quantitative data. The following tables provide a template for summarizing the performance of new pyrazole compounds (NP-1, NP-2, NP-3) against known standards.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| NP-1 | 8.5 | 12.3 | 15.1 |
| NP-2 | 2.1 | 3.5 | 4.8 |
| NP-3 | 25.4 | 31.2 | 40.7 |
| Doxorubicin (Standard) | 0.95[6] | 1.2 | 1.5 |
Data is hypothetical for illustrative purposes.
Table 2: Comparative Kinase Inhibition (IC50, µM)
| Compound | EGFR | VEGFR-2 | CDK2 |
| NP-1 | 0.5 | 1.2 | > 50 |
| NP-2 | 5.6 | 8.9 | 0.1 |
| NP-3 | > 50 | > 50 | > 50 |
| Sorafenib (Standard) | 0.09[6] | 0.02 | - |
| Erlotinib (Standard) | 0.02 | - | - |
Data is hypothetical for illustrative purposes.
Pillar 4: Visualizing the Mechanism - Signaling Pathways
Understanding the mechanism of action is crucial for further development. For pyrazole compounds targeting the COX-2 pathway, visualizing this pathway provides valuable context.
The COX-2 Pathway and Inhibition by Pyrazole Compounds
Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition by a novel pyrazole compound.
Pillar 5: Advancing to In Vivo Models
Promising in vitro data warrants further investigation in preclinical in vivo models. The choice of model is again dependent on the therapeutic target. For anticancer pyrazoles, xenograft models using human cancer cell lines implanted in immunocompromised mice are standard.[11] For anti-inflammatory compounds, models of induced inflammation, such as carrageenan-induced paw edema, are commonly used.[12]
Conclusion: A Rigorous Path to Innovation
The development of novel pyrazole-based therapeutics is a journey that demands meticulous planning and rigorous scientific validation. By systematically benchmarking new compounds against established standards and employing a logical progression of in vitro and in vivo assays, researchers can build a compelling data package that clearly defines the potential of their discoveries. This guide provides a foundational framework for this process, emphasizing not just the 'how' but also the 'why' behind each experimental step. The ultimate goal is to accelerate the translation of promising pyrazole compounds from the laboratory to the clinic, addressing unmet medical needs and improving human health.
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Comprehensive Safety and Handling Guide for 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole
A Note on Scientific Diligence: No specific Safety Data Sheet (SDS) for 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole is readily available in public databases. The following guidance is synthesized from safety data for structurally analogous pyrazole derivatives, including 5-chloro-3-methyl-1-phenyl-1H-pyrazole and its substituted forms.[1][2][3] This guide adopts a conservative approach, assuming the target compound shares the hazard profile of its closest structural relatives. Researchers must exercise caution and handle this compound as potentially hazardous.
Hazard Assessment: Understanding the Risks
Structurally similar pyrazole derivatives are consistently classified as irritants and potentially harmful.[3][4][5] The primary anticipated hazards associated with 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole are:
-
Skin Irritation (Category 2): Expected to cause skin irritation upon direct contact.[3][5]
-
Serious Eye Irritation (Category 2): Poses a risk of serious eye irritation.[3][5]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as dust or aerosol.[2][4]
-
Acute Oral Toxicity (Category 4, Potential): Some analogs are classified as harmful if swallowed.[5][6]
Given these potential hazards, a stringent set of safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Essential to prevent contact with the eyes, which can cause serious irritation. A face shield is recommended when there is a risk of splashing or aerosol generation.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin irritation. Gloves must be inspected before use and disposed of immediately if contaminated or damaged.[2][7] |
| Laboratory coat. | To protect personal clothing from contamination.[2] | |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. | To minimize inhalation of dust or aerosols. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with a particle filter may be necessary.[2][8] |
Operational Plan: From Handling to Disposal
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls and Safe Handling
The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures.
-
Ventilation: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to control airborne dust.[2]
-
Containment: Use appropriate laboratory glassware and equipment to contain the chemical.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[6][8] Contaminated clothing should be removed and laundered before reuse.[2]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Carefully weigh the required amount of the compound on a tared weigh boat or glassine paper within the fume hood. Use a spatula for transfers to minimize dust generation.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Tightly seal the container of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Emergency Procedures: Spill and Exposure Management
Spill Response Workflow
The following workflow outlines the immediate steps to be taken in the event of a spill.
Caption: Workflow for handling a chemical spill.
In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.[7] Use personal protective equipment and collect the spilled material with an inert absorbent.[2] Place the collected material in a suitable, closed container for disposal.[2]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical help.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole should be treated as hazardous waste.
-
Waste Collection: Collect unused chemical and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container.[9]
-
Storage: Store the hazardous waste container in a designated, well-ventilated area.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][10] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these stringent safety protocols, researchers can confidently and safely handle 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole, ensuring both personal safety and the integrity of their research.
References
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PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]
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PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
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Kishida Chemical Co., Ltd. Bis(3-methyl-1-phenyl-5-pyrazolone) Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
